molecular formula C16H28O3 B100164 Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate CAS No. 17904-29-9

Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

Cat. No. B100164
CAS RN: 17904-29-9
M. Wt: 268.39 g/mol
InChI Key: ZPCDXXMKLPRLRL-UHFFFAOYSA-N
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Description

Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate, also known as MOC, is a chemical compound that belongs to the family of cyclohexane carboxylates. MOC has been the subject of scientific research due to its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Structural Analysis and Molecular Conformation

  • Studies have focused on the structural characterization of similar compounds, noting the conformations of cyclohexane rings and their interactions. For example, Rao et al. (1999) examined the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, observing chair conformations in cyclohexane rings (Rao et al., 1999).

Chemical Synthesis and Reactions

  • Several studies have reported on the synthesis and reactivity of structurally related compounds:
    • Kirillov et al. (2012) discussed the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates with notable analgesic activity (Kirillov et al., 2012).
    • Bhullar et al. (1997) explored the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates, highlighting their potential as dienophiles in cycloaddition reactions (Bhullar et al., 1997).

Anticonvulsant and Analgesic Properties

  • Some derivatives have been studied for their potential medicinal properties:
    • Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, including similar methyl cyclohexene carboxylate compounds (Kubicki et al., 2000).
    • The analgesic properties of related compounds were also studied by Kirillov et al. (2012), demonstrating low toxicity and effective pain relief (Kirillov et al., 2012).

Antibacterial and Antifungal Properties

  • Research by Shoaib (2019) explored the antimicrobial potential of cyclohexane derivatives, showing promising activity against Gram-negative bacteria and fungi (Shoaib, 2019).

Photophysical Behavior

  • Fonseca et al. (2009) investigated the photophysical behavior of related compounds, examining the photoinduced isomerization and degradation processes (Fonseca et al., 2009).

properties

CAS RN

17904-29-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H28O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h11-14H,5-10H2,1-4H3

InChI Key

ZPCDXXMKLPRLRL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC

synonyms

4β-(1,5-Dimethyl-3-oxohexyl)cyclohexane-1β-carboxylic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
Reactant of Route 5
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
Reactant of Route 6
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

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